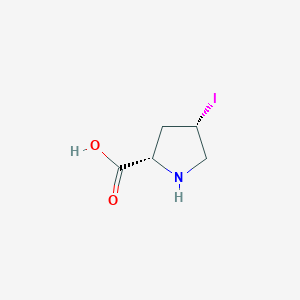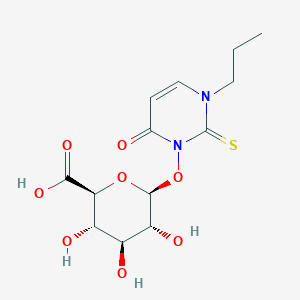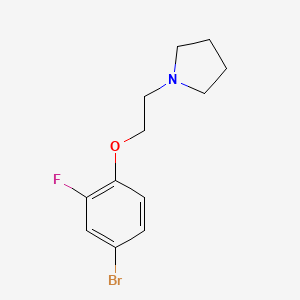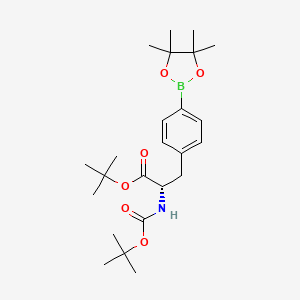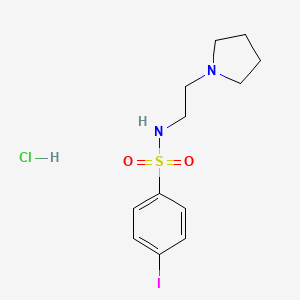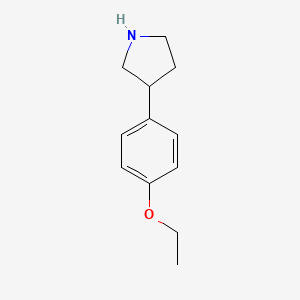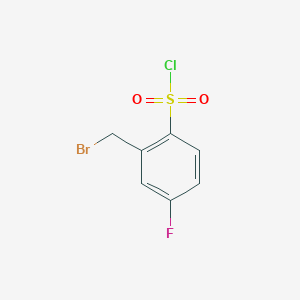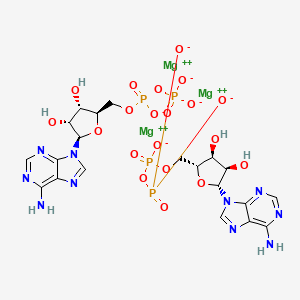![molecular formula C14H11ClN2OS B15205058 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chloro and ethoxy-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formylating agent.
Introduction of the Chloro Group: Chlorination can be performed using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Ethoxy-Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where the ethoxy-phenyl boronic acid is coupled with the chloro-thieno[3,2-d]pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would yield a biaryl product.
Scientific Research Applications
4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of the thieno[3,2-d] core.
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro substituent.
Uniqueness
4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine is unique due to its thieno[3,2-d]pyrimidine core, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of new compounds with specific desired properties .
Properties
Molecular Formula |
C14H11ClN2OS |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
4-chloro-6-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-18-10-5-3-9(4-6-10)12-7-11-13(19-12)14(15)17-8-16-11/h3-8H,2H2,1H3 |
InChI Key |
ZMPFZOIVJFCKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



